molecular formula C14H19N3O2 B6899611 N-(4-acetylphenyl)-3-(dimethylamino)azetidine-1-carboxamide

N-(4-acetylphenyl)-3-(dimethylamino)azetidine-1-carboxamide

Cat. No.: B6899611
M. Wt: 261.32 g/mol
InChI Key: LEEIFPDAQDNXRI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(dimethylamino)azetidine-1-carboxamide: is a synthetic organic compound characterized by its unique azetidine ring structure. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(dimethylamino)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(18)11-4-6-12(7-5-11)15-14(19)17-8-13(9-17)16(2)3/h4-7,13H,8-9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEIFPDAQDNXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N2CC(C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(dimethylamino)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(dimethylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-3-(dimethylamino)azetidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its biological activities.

    Biological Studies: Used in studies to understand its interactions with biological targets.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(dimethylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-3-(methylamino)azetidine-1-carboxamide
  • N-(4-acetylphenyl)-3-(ethylamino)azetidine-1-carboxamide

Uniqueness

N-(4-acetylphenyl)-3-(dimethylamino)azetidine-1-carboxamide is unique due to its specific substitution pattern and the presence of the dimethylamino group, which may confer distinct biological activities and chemical properties compared to its analogs.

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